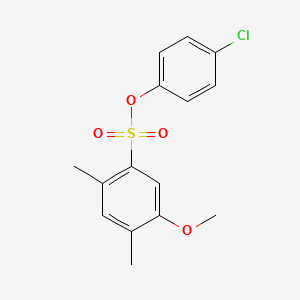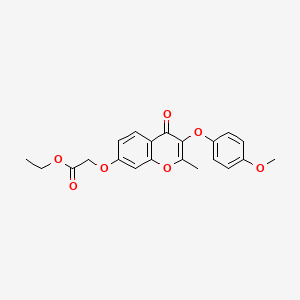
ethyl 2-((3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Comprehensive Analysis of Ethyl 2-((3-(4-Methoxyphenoxy)-2-Methyl-4-Oxo-4H-Chromen-7-Yl)Oxy)Acetate
The compound ethyl 2-((3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate is a derivative of the 2H-chromene ring system, which is known for its diverse pharmacological activities. The structure of a similar compound, ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate, has been characterized by various spectroscopic methods and confirmed by single-crystal X-ray diffraction studies . The 2H-chromene ring system is a common motif in natural products and synthetic compounds with potential therapeutic applications.
Synthesis Analysis
The synthesis of related chromene derivatives has been reported in several studies. For instance, ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate was synthesized and characterized by NMR, IR, and mass spectral studies . Another related compound, ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, was synthesized and its structure was determined by single-crystal X-ray crystallography . These methods could potentially be adapted for the synthesis of ethyl 2-((3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate.
Molecular Structure Analysis
The molecular structure of chromene derivatives is often characterized by single-crystal X-ray diffraction. For example, the crystal structure of ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate exhibits several C–H···O intermolecular interactions resulting in a three-dimensional architecture . Similarly, the structure of ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate shows that the mean plane of the 2H-chromene ring system forms a dihedral angle with the mean plane of the ethyl 2-hydroxyacetate moiety, and C–H···O hydrogen bonds result in the formation of zigzag layers .
Chemical Reactions Analysis
Chromene derivatives can undergo various chemical reactions. For instance, ethyl 2-oxo-3-(4-oxo-4H-chromen-2-yl)propanoates reacted with S-methylisothiosemicarbazide hydroiodide to form different products depending on the reaction conditions . These reactions highlight the reactivity of the chromene moiety and its potential for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene derivatives can be deduced from their molecular structure and intermolecular interactions. The crystal packing and hydrogen bonding patterns play a significant role in the solid-state properties of these compounds . The spectroscopic properties, such as UV/Vis spectra, can be computed using DFT calculations, providing insights into the electronic structure of the molecules .
Applications De Recherche Scientifique
Antioxidative and Anti-inflammatory Properties
Research on highly oxygenated 2H-chromen derivatives, such as those derived from red seaweed Gracilaria opuntia, demonstrates significant antioxidative and anti-inflammatory activities. These compounds exhibit greater safety and efficacy in pro-inflammatory cyclooxygenase and 5-lipoxygenase inhibitory assays compared to synthetic nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin and ibuprofen. Their antioxidative activity is also commendable, showcasing potential as safer alternatives in treating inflammation-related conditions (Makkar & Chakraborty, 2018).
Antibacterial and Antifungal Activities
The synthesis and antimicrobial evaluation of thiazole substituted coumarins, starting from ethyl 2-(4-methyl-2-oxo-2H-chromone-7-yloxy)acetate, have shown promise. These compounds were tested for their antibacterial and antifungal properties, indicating the potential for developing new antimicrobial agents based on this chemical structure (Parameshwarappa et al., 2009).
Catalysis and Synthesis Applications
A study on L-proline-catalyzed three-component domino annulation showcased the synthesis of highly substituted thienothiopyrans containing multiple stereocenters from ethyl 2-[(2-oxo-2-arylethyl)sulfonyl]acetate derivatives. This demonstrates the utility of these compounds in complex organic synthesis, offering a path to efficiently create molecules with significant stereochemical complexity (Indumathi et al., 2010).
Material Science and Crystallography
The characterization, crystal structure, and Hirshfeld surface analysis of ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate contribute to material science by providing insights into intermolecular interactions and crystal packing stability. Such studies are foundational for understanding the physical properties of materials and designing compounds with desired characteristics (Jyothi et al., 2017).
Potential for Novel Drug Development
Flavonoids and chromenes derived from Artemisia annua, including compounds structurally related to ethyl 2-((3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate, have been identified with potential antioxidative and antimicrobial activities. These findings underscore the potential for developing new therapeutic agents based on these structures (Yang et al., 1995).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 2-[3-(4-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-4-25-19(22)12-26-16-9-10-17-18(11-16)27-13(2)21(20(17)23)28-15-7-5-14(24-3)6-8-15/h5-11H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGUVFNUDIHISX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-((3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

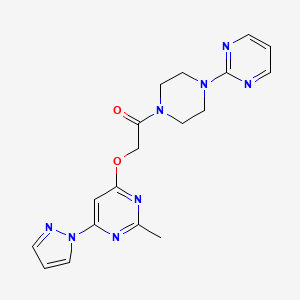
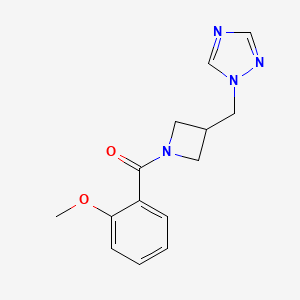
![3-{[(3-Nitrophenyl)amino]methylene}benzo[b]pyran-2,4-dione](/img/structure/B2515746.png)
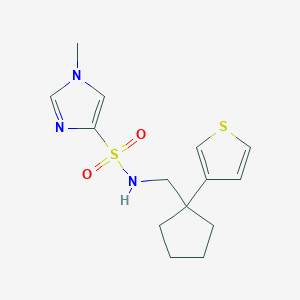
![(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2515750.png)



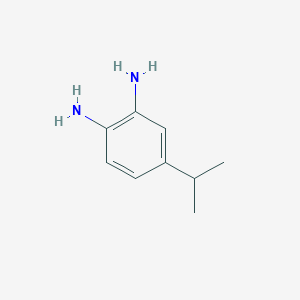
![N-(4-chlorophenyl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2515758.png)
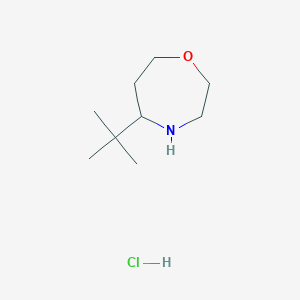
![N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2515761.png)
